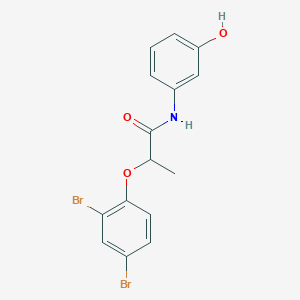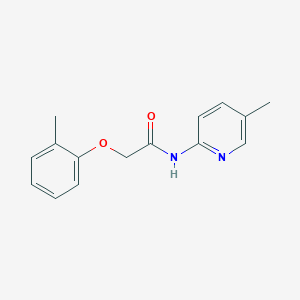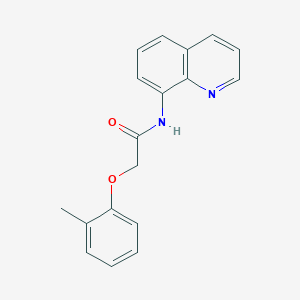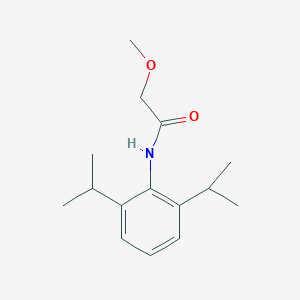
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
Wirkmechanismus
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide activates the peroxisome proliferator-activated receptor delta (PPARδ) in the body, which regulates the expression of genes involved in energy metabolism and fatty acid oxidation. This leads to an increase in the utilization of fat as an energy source, thereby improving endurance and reducing body fat.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has been shown to improve insulin sensitivity, reduce triglyceride levels, and increase high-density lipoprotein (HDL) cholesterol levels in animal studies. It has also been found to improve exercise endurance and reduce muscle damage in humans.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to be administered orally. However, its use in animal studies has been limited due to concerns over its potential carcinogenicity.
Zukünftige Richtungen
Future research on 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide could focus on its potential therapeutic applications in the treatment of metabolic disorders and cardiovascular disease. Additionally, further studies could investigate its safety and efficacy in humans, as well as its potential use as a performance-enhancing drug for athletes.
Synthesemethoden
The synthesis of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide involves several steps of chemical reactions, starting with the reaction of 2,4-dibromophenol with 3-hydroxybenzaldehyde to form 2-(2,4-dibromophenoxy)benzaldehyde. This intermediate is then reacted with 2-(propan-2-ylamino)acetic acid to form 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its ability to improve cardiovascular health by reducing inflammation and oxidative stress.
Eigenschaften
Produktname |
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide |
|---|---|
Molekularformel |
C15H13Br2NO3 |
Molekulargewicht |
415.08 g/mol |
IUPAC-Name |
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C15H13Br2NO3/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)18-11-3-2-4-12(19)8-11/h2-9,19H,1H3,(H,18,20) |
InChI-Schlüssel |
RATNQDZZQBKKRU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)






![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)



![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)